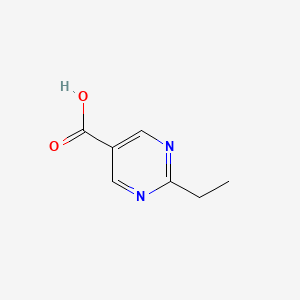

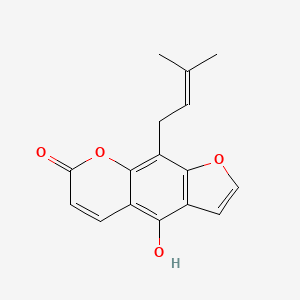

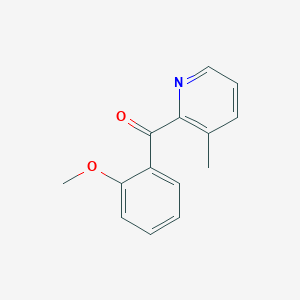

![molecular formula C14H15NO3 B1368196 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 883546-27-8](/img/structure/B1368196.png)

1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde” is a chemical substance that has attracted significant attention in various fields. It is a specialty product for proteomics research .

Molecular Structure Analysis

The molecular formula of “1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde” is C14H15NO3, and its molecular weight is 245.27 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving “1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde” are not detailed in the retrieved sources, similar compounds often undergo Electrophilic Aromatic Substitution .Physical And Chemical Properties Analysis

The density of “1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde” is 1.1±0.1 g/cm3, and its boiling point is 414.5±30.0 °C at 760 mmHg . The melting point and other specific physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications

Chemical Synthesis and Characterization

- Synthesis of Pyrrole Alkaloids: A study by Yang et al. (2002) on Zanthoxylum simulans led to the isolation of a pyrrole alkaloid with similar structure. This compound exhibited anti-platelet aggregation activity in vitro (Yang et al., 2002).

- Aqueous Solubility Aldehyde Synthesis: Wang et al. (2017) synthesized a new aqueous solubility aldehyde as an important intermediate in small molecule anticancer drugs (Wang et al., 2017).

- Synthesis of Pyrrole Derivatives: Singh et al. (2014) discussed the synthesis of a pyrrole chalcone derivative and its confirmation through spectroscopic analysis (Singh et al., 2014).

Pharmacological Research

- Antimicrobial Activity: Chandrashekhar et al. (2013) synthesized pyrazole-4-carbaldehyde derivatives with potential antimicrobial activity (Chandrashekhar et al., 2013).

- Antitumor Compounds: Jia et al. (2015) isolated compounds from Taiwanofungus camphoratus that showed inhibitory effects on tumor cell proliferation (Jia et al., 2015).

Material Science

- Synthesis of Single Molecule Magnets: Giannopoulos et al. (2014) reported the synthesis of a {Mn(III)25} barrel-like cluster using a similar compound, demonstrating single-molecule magnetic behavior (Giannopoulos et al., 2014).

properties

IUPAC Name |

1-[2-(3-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-17-13-5-2-6-14(10-13)18-9-8-15-7-3-4-12(15)11-16/h2-7,10-11H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHJCAASKQBTHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCN2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

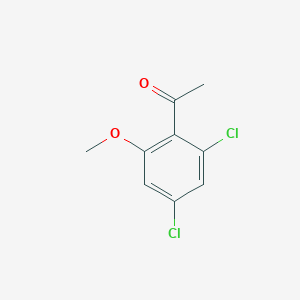

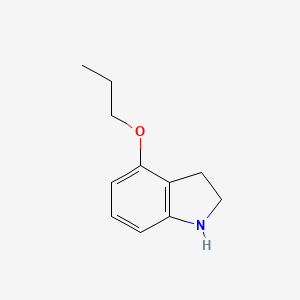

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)

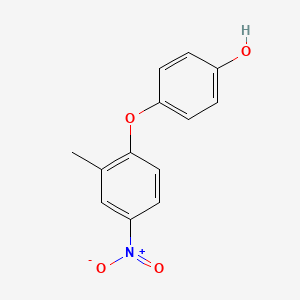

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)